3-Methoxy-2-nitrobenzamide

説明

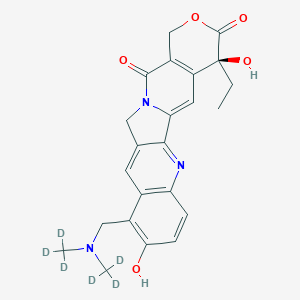

3-Methoxy-2-nitrobenzamide is a chemical compound that has been studied in various contexts including its synthesis and properties. It is a derivative of benzamide with methoxy and nitro functional groups.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-2-nitrobenzamide often involves cyclometalation processes. For example, cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide have been synthesized via C–H bond activation. These complexes have been characterized by single-crystal X-ray diffraction analysis (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Methoxy-2-nitrobenzamide can be complex, with various types of intramolecular interactions influencing the geometry. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined using single-crystal X-ray diffraction and DFT calculations, revealing the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

3-Methoxy-2-nitrobenzamide and its derivatives participate in various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide exhibits selective formation of different products under specific conditions (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of 3-Methoxy-2-nitrobenzamide derivatives are diverse and depend on the specific compound. The physico-chemical properties of 3-methoxy-2-nitrobenzoates of rare earth elements were studied, including their solubility in water and magnetic moments (Ferenc et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Methoxy-2-nitrobenzamide and its derivatives are influenced by the presence of functional groups. For example, the synthesis and chemical properties of heterometal cyclic tetranuclear complexes involving 3-methoxysalicylic acid derivatives were examined, which provided insights into the magnetic properties of these complexes (Kobayashi et al., 2017).

科学的研究の応用

Corrosion Inhibition : N-phenyl-benzamide derivatives, which include compounds like 3-Methoxy-2-nitrobenzamide, have been shown to effectively inhibit mild steel acidic corrosion. Methoxy substituents enhance inhibition efficiency, while nitro substituents decrease it (Mishra et al., 2018).

Pharmaceutical Applications : Derivatives of 3-Methoxy-2-nitrobenzamide, such as 5-amino-2-methoxybenzamides, have potential as neuroleptics in the treatment of Parkinson's disease and Alzheimer's disease (Valenta et al., 1990).

Cancer Therapy : 4-iodo-3-nitrobenzamide, a related compound, has shown effectiveness in killing tumor cells by inducing apoptosis, without toxicity observed in hamsters (Mendeleyev et al., 1995).

Catalysis in Chemical Synthesis : Cyclometalated complexes of N-methoxy-4-nitrobenzamide are key catalysts for C-H bond functionalization reactions in N-methoxybenzamide derivatives, achieving high yields (Zhou et al., 2018).

Antibacterial Properties : Methoxy substituted benzothiazole derivatives, which include methoxy-nitrobenzamide compounds, have shown potent antibacterial activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa (Gupta, 2018).

Chemical Synthesis : 3-Methoxy-2-nitrobenzamide and its derivatives play a role in the synthesis of various heterocyclic compounds, such as quinazolinones, which have diverse applications including in pharmaceuticals (Romero et al., 2013).

Cell Division and Antibacterial Research : 3-Methoxybenzamide has been studied for its effects on cell division in bacteria, with potential implications for developing new antibacterial strategies (Ohashi et al., 1999).

Immunological Applications : Derivatives like 3MB have been used to study the immune response, such as its effects on anti-dinitrophenyl response in mice (Broomhead & Hudson, 1985).

Atmospheric Chemistry : Nitroguaiacols, related to methoxy-nitrobenzamide compounds, are used as gas tracers in atmospheric studies due to their low reactivity with atmospheric oxidants (Lauraguais et al., 2014).

DNA Repair and Cell Cycle Research : Compounds like 3-Methoxy-2-nitrobenzamide are studied for their role in DNA repair and cell cycle progression in dividing cells, with potential applications in cancer research and therapy (Jacobson et al., 1985).

Safety And Hazards

“3-Methoxy-2-nitrobenzamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

特性

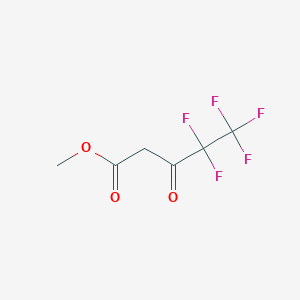

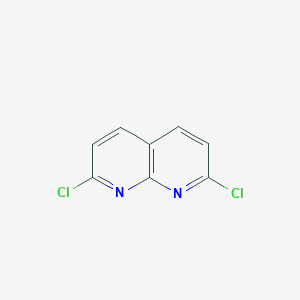

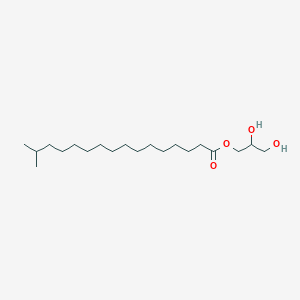

IUPAC Name |

3-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGJDLQJIXSZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361565 | |

| Record name | 3-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-nitrobenzamide | |

CAS RN |

99595-85-4 | |

| Record name | 3-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)